

Optimizing Kinase Selectivity: A Comparative Analysis of Methoxy-Substituted Pyridazines[1]

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Compound of Interest

Compound Name:	Methyl 6-methoxypyridazine-3-carboxylate
CAS No.:	19194-96-8
Cat. No.:	B2971991

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Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of methoxy-substituted pyridazine scaffolds in kinase inhibitor discovery. While the pyridazine ring offers a metabolically advantageous alternative to phenyl and pyridine rings due to its reduced lipophilicity and specific hydrogen-bonding vectors, the positioning of methoxy substituents is critical for balancing potency with physicochemical properties. This analysis compares 3-methoxy and 4-methoxy substitution patterns, highlighting their distinct impacts on ATP-pocket binding, aqueous solubility, and metabolic stability.

The Pyridazine Scaffold in Kinase Discovery

The pyridazine ring (1,2-diazine) is increasingly utilized in medicinal chemistry to execute "scaffold hopping" from traditional pyrimidine or pyridine cores. Its unique electronic profile stems from the adjacent nitrogen atoms, which lower the highest occupied molecular orbital (HOMO) energy compared to pyrazine or pyrimidine.

Key Advantages:

- **Metabolic Stability:** The electron-deficient nature of the ring reduces susceptibility to oxidative metabolism compared to phenyl rings.
- **H-Bonding Vectors:** The N1 and N2 atoms serve as specific hydrogen bond acceptors, often interacting with the kinase hinge region (e.g., Val/Leu backbone amides).
- **Solubility:** Pyridazines generally exhibit higher aqueous solubility than their carbocyclic analogs due to lower logP and increased polarity.

Comparative Analysis: 3-Methoxy vs. 4-Methoxy Substitution

This section compares two primary substitution vectors on the pyridazine core, using a representative Type I kinase inhibitor model (e.g., targeting JAK2 or ALK5) to illustrate SAR trends.

Compound Series A: 3-Methoxy-Pyridazines

Mechanism: The 3-methoxy group is frequently positioned to interact with the "gatekeeper" residue or the inner hydrophobic pocket adjacent to the ATP binding site.

- **Potency:** High. The oxygen atom often acts as a weak H-bond acceptor or fills a small hydrophobic cavity, displacing water molecules which provides an entropic gain in binding energy.
- **Metabolic Liability:** Moderate. The methoxy group can be a site for O-demethylation by CYPs, though the electron-deficient pyridazine ring mitigates this compared to anisole derivatives.

Compound Series B: 4-Methoxy-Pyridazines

Mechanism: The 4-position typically orients the substituent toward the solvent-exposed front or the ribose-binding pocket.

- **Solubility:** Superior. By projecting the polar ether oxygen into the solvent front, these derivatives often show improved thermodynamic solubility.

- **Selectivity: Enhanced.** This vector allows for interactions with non-conserved residues outside the hinge, potentially improving selectivity profiles (e.g., sparing JAK3 in JAK2 inhibitors).

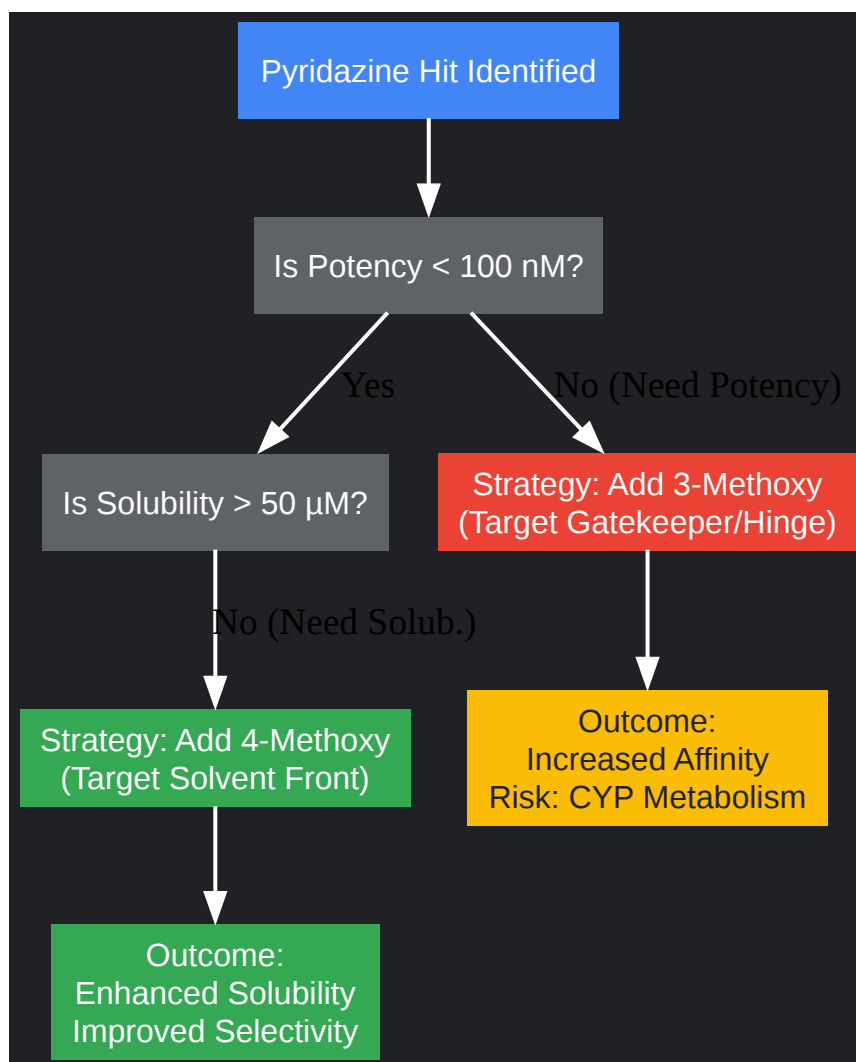
Comparative Data Summary

Representative data derived from SAR trends in ALK5 and JAK2 inhibitor optimization (See Ref 1, 3).

Feature	Unsubstituted Pyridazine	3-Methoxy Pyridazine	4-Methoxy Pyridazine
Kinase IC50 (nM)	> 500 (Baseline)	15 - 45 (High Potency)	60 - 120 (Good Potency)
Solubility (μ M)	< 10	50 - 80	> 120 (Excellent)
HLM Stability (t1/2 min)	> 60	25 - 40 (O-demethylation risk)	> 50
Ligand Efficiency (LE)	Low	High	Moderate

Visualization: SAR Decision Logic

The following diagram illustrates the medicinal chemistry decision process when optimizing pyridazine hits.



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Caption: Decision tree for substituent placement based on potency vs. physicochemical liabilities.

Experimental Protocols

To validate the comparative performance of these derivatives, the following protocols ensure robust data generation.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This method is the industry standard for functionalizing the pyridazine core (Ref 1).

- Reagents:

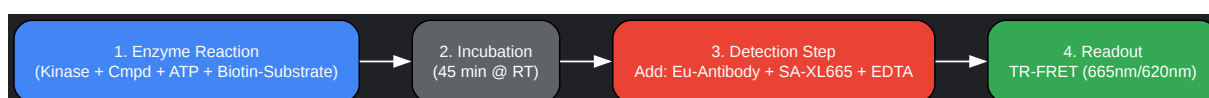
- Aryl/Heteroaryl boronic acid (1.2 eq)
- Chloro-methoxy-pyridazine intermediate (1.0 eq)
- Catalyst: Pd(dppf)Cl₂ (0.05 eq)
- Base: Cs₂CO₃ (2.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1)
- Procedure:
 - Charge reaction vessel with halide, boronic acid, base, and catalyst under nitrogen.
 - Add degassed solvent system.
 - Heat to 90°C for 4-12 hours (monitor by LC-MS).
 - Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
 - Purification: Flash column chromatography (Hexane/EtOAc gradient).
 - Validation: Confirm regiochemistry of the methoxy group via NOESY NMR.

Protocol B: HTRF Kinase Assay (Potency Determination)

Homogeneous Time-Resolved Fluorescence (HTRF) is preferred for its low background and "add-and-read" simplicity (Ref 2).

Assay Principle: Detects phosphorylation of a biotinylated peptide substrate using a Eu- cryptate labeled antibody (Donor) and Streptavidin-XL665 (Acceptor).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow Visualization:



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Caption: Step-by-step workflow for the HTRF kinase inhibition assay.

Detailed Steps:

- Preparation: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
- Compound Addition: Dispense 10 nL of test compounds (in DMSO) into a 384-well low-volume white plate (acoustic dispensing).
- Enzyme Mix: Add 2 μL of Kinase enzyme (0.5 nM final) in 1x buffer. Incubate 10 min.
- Substrate Start: Add 2 μL of ATP (at K_m concentration) + Biotin-Peptide Substrate (1 μM).
- Reaction: Incubate at Room Temperature for 45-60 minutes.
- Quench/Detect: Add 4 μL of Detection Mix (Eu-Cryptate Antibody + Streptavidin-XL665 in EDTA buffer). The EDTA stops the kinase reaction.^{[1][2][4][5]}
- Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.^{[1][3]}

References

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